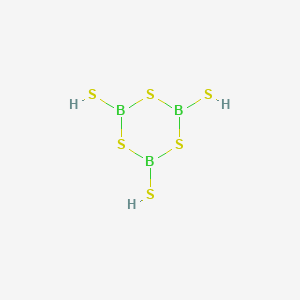
1,1-Ditritiobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Ditritiobutan-1-ol is a chemical compound that belongs to the class of alcohols It is characterized by the presence of tritium atoms, which are isotopes of hydrogen, in its molecular structure
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Ditritiobutan-1-ol can be synthesized through several methods. One common approach involves the tritiation of butan-1-ol, where tritium atoms replace hydrogen atoms in the molecule. This process typically requires the use of a tritium gas source and a catalyst to facilitate the exchange reaction under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale tritiation processes. These processes are conducted in specialized facilities equipped to handle tritium safely. The production involves the use of high-purity tritium gas and advanced catalytic systems to ensure efficient and selective tritiation of butan-1-ol.
化学反応の分析
Types of Reactions: 1,1-Ditritiobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form tritiated alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium dichromate and sulfuric acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Tritiated butanal or butanoic acid.
Reduction: Tritiated butane.
Substitution: Tritiated butyl chloride.
科学的研究の応用
1,1-Ditritiobutan-1-ol has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways due to its radioactive properties.
Biology: Employed in labeling biological molecules to track metabolic processes.
Medicine: Utilized in radiolabeling pharmaceuticals for diagnostic imaging and therapeutic purposes.
Industry: Applied in the synthesis of tritiated compounds for various industrial applications, including materials science and environmental studies.
作用機序
The mechanism by which 1,1-Ditritiobutan-1-ol exerts its effects is primarily through its radioactive decay. Tritium undergoes beta decay, emitting low-energy beta particles. This property makes it useful as a tracer in various applications. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction intermediates in chemical studies.
類似化合物との比較
Butan-1-ol: A non-tritiated analog with similar chemical properties but lacks radioactive characteristics.
Isobutanol: An isomer with a different structural arrangement, affecting its reactivity and applications.
Tritiated Methanol: Another tritiated alcohol with different molecular size and properties.
Uniqueness: 1,1-Ditritiobutan-1-ol is unique due to the presence of tritium atoms, which impart radioactive properties. This makes it particularly valuable in applications requiring radiolabeling and tracing, distinguishing it from non-tritiated analogs and other tritiated compounds with different structures.
特性
分子式 |
C4H10O |
|---|---|
分子量 |
78.14 g/mol |
IUPAC名 |
1,1-ditritiobutan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4T2 |
InChIキー |
LRHPLDYGYMQRHN-UFIFXRKYSA-N |
異性体SMILES |
[3H]C([3H])(CCC)O |
正規SMILES |
CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
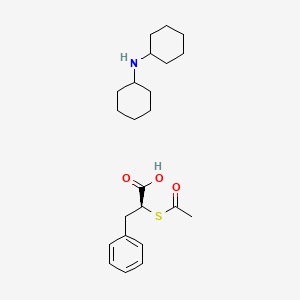
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
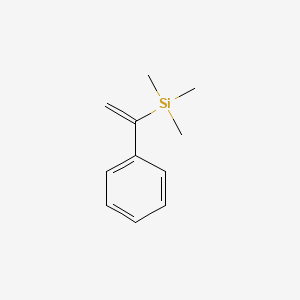


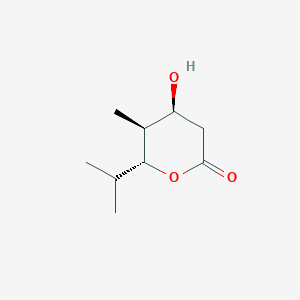
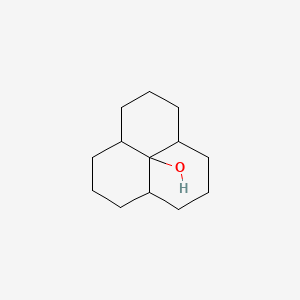
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
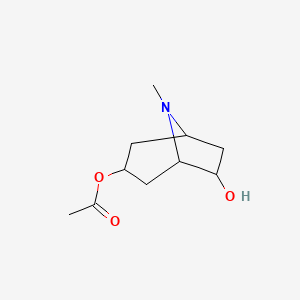

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)
